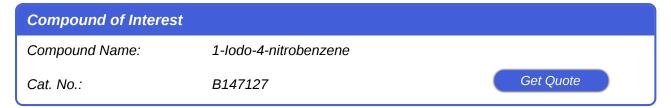


Spectroscopic Profile of 1-lodo-4-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-iodo-4-nitrobenzene**, a key intermediate in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a valuable resource for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1-iodo-4-nitrobenzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data



| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Solvent | Instrument Frequency |
|------------------------------|--------------|--------------------------------|------------|------------------------|-------------------------|
| 8.08 | d | 8.8 | H-2, H-6 | Acetone-d ₆ | 300 MHz |
| 8.00 | d | 8.8 | H-3, H-5 | Acetone-d ₆ | 300 MHz |
| 7.95 | d | 9.0 | H-2, H-6 | CDCl₃ | 399.65 MHz |
| 7.92 | d | 9.0 | H-3, H-5 | CDCl₃ | 399.65 MHz |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment | Solvent |
|---------------------------------|--------------------------|---------------|
| 150.0 (approx.) | C-4 (C-NO ₂) | Not Specified |
| 138.0 (approx.) | C-2, C-6 | Not Specified |
| 125.0 (approx.) | C-3, C-5 | Not Specified |
| 100.0 (approx.) | C-1 (C-I) | Not Specified |

Infrared (IR) Spectroscopy

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|--|
| ~1595 | Strong | Aromatic C=C stretch |
| ~1515 | Strong | Asymmetric NO ₂ stretch |
| ~1340 | Strong | Symmetric NO ₂ stretch |
| ~850 | Strong | C-H out-of-plane bend (paradisubstitution) |
| ~740 | Medium | C-I stretch |

Mass Spectrometry (MS)



| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|---|
| 249 | High | [M] ⁺ (Molecular ion) |
| 203 | Medium | [M - NO ₂]+ |
| 127 | Low | [1]+ |
| 76 | High | [C ₆ H ₄] ⁺ |

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small quantity (typically 5-20 mg) of **1-iodo-4-nitrobenzene** is dissolved in a deuterated solvent (e.g., chloroform-d or acetone-d₆) in an NMR tube to a final volume of approximately 0.6-0.7 mL. The solution must be homogeneous.

¹H NMR Spectroscopy:

- The prepared sample tube is placed in the NMR spectrometer.
- The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.
- A standard one-pulse ¹H NMR experiment is performed.
- The Free Induction Decay (FID) is acquired and then Fourier transformed to obtain the spectrum.
- The spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak.

¹³C NMR Spectroscopy:

The same sample prepared for ¹H NMR can be used.



- A proton-decoupled ¹³C NMR experiment is performed. This involves broadband decoupling of the proton frequencies to produce a spectrum with singlets for each unique carbon atom.
- A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
- The acquired FID is processed similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

Two common methods for solid sample analysis are the KBr pellet technique and Attenuated Total Reflectance (ATR).

Potassium Bromide (KBr) Pellet Method:

- Approximately 1-2 mg of 1-iodo-4-nitrobenzene is finely ground with about 100-200 mg of dry, IR-grade KBr using an agate mortar and pestle.
- The mixture is transferred to a pellet-forming die.
- The die is placed in a hydraulic press and pressure (typically 8-10 tons) is applied to form a thin, transparent pellet.
- The pellet is removed from the die and placed in the sample holder of the FTIR spectrometer for analysis.

Attenuated Total Reflectance (ATR) Method:

- A small amount of the solid 1-iodo-4-nitrobenzene sample is placed directly onto the ATR crystal.
- A pressure arm is engaged to ensure firm contact between the sample and the crystal.
- The IR spectrum is then recorded. This technique requires minimal sample preparation.[1]

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry:

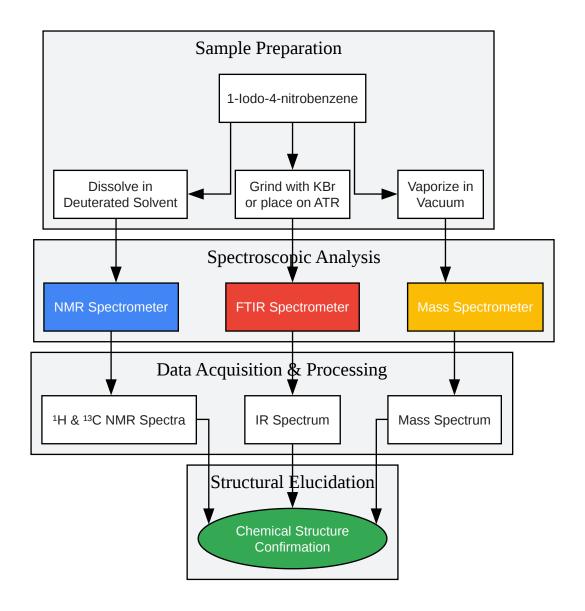


- A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
- The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).[2][3][4]
- This causes the molecule to ionize and fragment.
- The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated by a mass analyzer according to their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating the mass spectrum.

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-iodo-4-nitrobenzene**.





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Caption: General workflow for the spectroscopic analysis of **1-iodo-4-nitrobenzene**.

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- To cite this document: BenchChem. [Spectroscopic Profile of 1-Iodo-4-nitrobenzene: A
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